molecular formula C19H19ClN2O3 B2948798 N-(5-chloro-2-oxo-1-(3-phenoxypropyl)indolin-3-yl)acetamide CAS No. 1008694-61-8

N-(5-chloro-2-oxo-1-(3-phenoxypropyl)indolin-3-yl)acetamide

Cat. No. B2948798
CAS RN: 1008694-61-8
M. Wt: 358.82
InChI Key: WMDZVRUGYGWUOJ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-oxo-1-(3-phenoxypropyl)indolin-3-yl)acetamide is a chemical compound with numerous potential applications in scientific experiments. It is an indole derivative, and indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Molecular Structure Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . The specific molecular structure of this compound is not available in the retrieved data.

Advantages and Limitations for Lab Experiments

One advantage of N-(5-chloro-2-oxo-1-(3-phenoxypropyl)indolin-3-yl)acetamide is its potential as a drug candidate for the treatment of various diseases. However, there are also limitations to its use in laboratory experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of N-(5-chloro-2-oxo-1-(3-phenoxypropyl)indolin-3-yl)acetamide. These include further studies to understand its mechanism of action, as well as its potential applications in the treatment of various diseases. Additionally, there is potential for the development of new compounds based on the structure of this compound, which may have improved pharmacological properties.

Synthesis Methods

The synthesis of N-(5-chloro-2-oxo-1-(3-phenoxypropyl)indolin-3-yl)acetamide involves several steps, including the reaction of 5-chloroindoline-2,3-dione with 3-phenoxypropylamine, followed by the addition of acetic anhydride and purification through column chromatography.

Scientific Research Applications

N-(5-chloro-2-oxo-1-(3-phenoxypropyl)indolin-3-yl)acetamide has been studied for its potential applications in scientific research, particularly in the fields of pharmacology and medicinal chemistry. This compound has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders.

properties

IUPAC Name

N-[5-chloro-2-oxo-1-(3-phenoxypropyl)-3H-indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-13(23)21-18-16-12-14(20)8-9-17(16)22(19(18)24)10-5-11-25-15-6-3-2-4-7-15/h2-4,6-9,12,18H,5,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDZVRUGYGWUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C2=C(C=CC(=C2)Cl)N(C1=O)CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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